7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O4S and its molecular weight is 438.88. The purity is usually 95%.
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Mechanism of Action
The compound also contains a pyrrole ring, which is another common structure in many biologically active compounds . The activity of pyrrole derivatives can be influenced by the substituents and substitution pattern on the pyrrole ring .
The compound’s solubility in different solvents can affect its bioavailability and stability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with a variety of enzymes and proteins . Thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors , but the specific metabolic pathways and effects on metabolic flux or metabolite levels would require further study.
Properties
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c1-11-9-16-13(10-14(11)23)19(26)17-18(12-5-3-4-6-15(12)28-2)25(21(27)20(17)29-16)22-24-7-8-30-22/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOUWXJJWGYQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4OC)C5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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